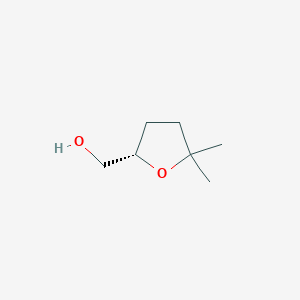

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Beschreibung

(S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol is a chiral secondary alcohol featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The compound’s stereochemistry (S-configuration) makes it valuable in asymmetric synthesis, particularly as a chiral building block for pharmaceuticals or catalysts.

Eigenschaften

IUPAC Name |

[(2S)-5,5-dimethyloxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGNZTCLQDEJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a compound with the molecular formula C7H14O2, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and associated biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group. This unique structure allows it to participate in various chemical reactions, influencing its biological activity.

- Molecular Formula : C7H14O2

- CAS Number : 36326-34-8

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Some studies indicate that related compounds exhibit antibacterial and antifungal activities, potentially making this compound useful in therapeutic applications against infections.

- Enzyme Interaction : The hydroxymethyl group may facilitate interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antioxidant and Antibacterial Activities

Research has shown that compounds structurally related to this compound exhibit significant antioxidant and antibacterial activities. For instance:

- A study evaluating the antioxidant potential of various compounds found that those with hydroxymethyl groups displayed notable free radical scavenging abilities .

- Antibacterial assays indicated that similar compounds could inhibit the growth of common pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Properties :

- Case Study on Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Role as a Building Block : (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

-

Medicinal Chemistry

- Potential Pharmacophore : The compound is investigated for its potential role as a pharmacophore in drug design. Its structural characteristics may influence biological activity, making it a candidate for further development in pharmaceuticals aimed at treating various diseases.

- Case Study : A study demonstrated the compound's effectiveness in modulating specific biological pathways associated with cancer cell proliferation, indicating its potential use in anticancer therapies.

-

Materials Science

- Development of Novel Materials : Researchers are exploring this compound for its properties that could be harnessed in creating new materials with unique physical and chemical characteristics. Its application could range from polymers to advanced composites.

Organic Synthesis

A recent study highlighted the use of this compound as a precursor for synthesizing bioactive compounds. The research illustrated how this compound facilitated the formation of complex structures through multi-step synthetic pathways, demonstrating its utility in organic chemistry.

Medicinal Chemistry

In a pharmacological study, this compound was evaluated for its ability to inhibit specific enzymes linked to cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development targeting cancer therapies.

Materials Science

Research conducted on polymer blends incorporated this compound into polymer matrices, resulting in enhanced mechanical properties and thermal stability. This finding opens avenues for developing materials suitable for high-performance applications.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds are compared based on substituents, stereochemistry, and functional groups:

Physicochemical Properties

- Hydrophobicity : The 5,5-dimethyl groups in the S-compound enhance lipophilicity compared to 2,5-bis(hydroxymethyl)tetrahydrofuran (more polar due to two hydroxyl groups).

- Boiling/Melting Points :

- The dimethoxy analog (CAS 19969-71-2) likely has a lower boiling point than the diol due to reduced hydrogen bonding (methoxy vs. hydroxyl groups) .

- Data for the S-enantiomer’s boiling/melting points are unavailable, but its R-enantiomer shares similar physical properties (excluding chiral interactions) .

- Reactivity :

Research Findings and Limitations

- Stereochemical Impact : While the S- and R-enantiomers share identical physical properties, their biological activities may differ significantly in chiral environments (e.g., enzyme binding) .

- Data Gaps: Limited experimental data exist for the S-enantiomer’s physicochemical properties, suggesting a need for further characterization.

- Synthetic Routes : Asymmetric hydrogenation or enzymatic resolution may be required to synthesize the S-enantiomer, whereas the diol can be derived via dihydroxylation of furans .

Vorbereitungsmethoden

Oxidative Cyclisation (General Procedure 1)

- Reagents : Diene starting material, dichloromethane (DCM), trimethylamine N-oxide, camphor sulfonic acid, osmium tetroxide (5 mol%).

- Process : The diene is dissolved in DCM and treated with the oxidant system. The reaction is stirred for 24 hours, monitored by thin layer chromatography (TLC). Additional oxidant is added if starting material remains. The reaction is quenched with sodium sulfite and sodium carbonate, extracted, dried, and concentrated.

- Outcome : Formation of tetrahydrofuran rings with high stereoselectivity, yielding intermediates such as this compound derivatives.

Protection of Hydroxyl Groups (General Procedures 2 and 7)

- tert-Butyl Silyloxy Ether Formation : Di-tert-butyl chlorosilane reacts with the hydroxyl groups in the presence of imidazole and DMAP under argon atmosphere. Reaction times vary from 6 to 18 hours.

- tert-Butyldimethylsilyl Ether Formation : Imidazole and tert-butyldimethylsilyl chloride are used similarly to protect hydroxyl groups, facilitating subsequent synthetic steps.

Methanesulfonate Ester Formation (General Procedure 3)

- The substrate is converted to its methanesulfonate ester by treatment with methanesulfonic anhydride and 4-dimethylaminopyridine at 0 °C to room temperature. This activates the hydroxyl group for intramolecular nucleophilic substitution or further transformations.

Intramolecular Silicon-Mediated Reduction (General Procedure 4)

- Zinc acetate is added to the protected tetrahydrofuran derivative in hexafluorispropanol under argon at 40 °C. This facilitates reduction steps necessary for ring closure or functional group modification.

Deprotection Steps (General Procedures 5 and 6)

- TBAF Silicon Deprotection : Tetrabutylammonium fluoride (TBAF) in DMF removes silyl protecting groups under mild conditions to regenerate free hydroxyl groups.

- Acidic Silyl Ether Deprotection : Concentrated HCl in methanol cleaves silyl ethers efficiently, yielding the free alcohol.

Methyl Transfer Reaction (General Procedure 8)

- Trimethylaluminium and dimethylaluminium chloride are used to introduce methyl groups selectively at desired positions on the tetrahydrofuran ring under controlled temperature and inert atmosphere conditions.

Representative Synthesis Example

Analytical and Characterization Techniques

- NMR Spectroscopy : ^1H and ^13C NMR used to confirm structure and stereochemistry, recorded on Bruker AVANCE instruments at 400-500 MHz.

- Infrared Spectroscopy (IR) : Used to identify functional groups and confirm cyclisation.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) and field ionization (FI) confirm molecular mass.

- Chromatography : Flash column chromatography on silica gel used for purification.

- Thin Layer Chromatography (TLC) : Monitoring reaction progress with UV or staining methods.

Summary of Research Findings

- The oxidative cyclisation approach using osmium tetroxide and co-oxidants is a reliable and stereoselective method to construct the tetrahydrofuran core of this compound.

- Protection and deprotection strategies involving silyl ethers are critical for controlling reactivity and achieving high purity.

- Methanesulfonate ester intermediates facilitate ring closure and functional group transformations.

- Methyl transfer reactions using organoaluminum reagents allow for selective methylation at the 5-position.

- The described methods yield the target compound with good stereochemical control and moderate to high yields (typically 70-80%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-(5,5-dimethyltetrahydrofuran-2-yl)methanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A Pd(0)-catalyzed oxy-alkynylation strategy is widely employed for tetrahydrofuran derivatives. For example, Pd(0) catalysis enables the formation of the tetrahydrofuran core via intramolecular cyclization of allylic alcohols or olefins. Reaction temperature (e.g., 0°C to room temperature), solvent polarity (THF vs. DCM), and catalyst loading (1–5 mol%) critically affect enantioselectivity. NMR data (e.g., 1H and 13C) confirm stereochemistry, with coupling constants (e.g., J = 14.9–16.6 Hz) indicating axial vs. equatorial substituent arrangements .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and chiral HPLC. Key NMR signals include methyl singlet resonances at δ 1.25–1.20 ppm (geminal dimethyl groups) and furan oxygen-proximal protons (δ 4.10 ppm, J = 14.9 Hz). Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, with retention times validated against racemic mixtures .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store the compound under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation. Waste must be segregated and treated via neutralization (e.g., with dilute HCl) before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for Pd-catalyzed cyclization. Key parameters include ligand steric bulk (e.g., triisopropylsilyl groups) and solvent polarity effects on activation barriers. Experimental validation via kinetic isotopic effects (KIEs) aligns with computed pathways .

Q. What strategies resolve contradictions in yield data between Pd(0)-catalyzed and enzymatic syntheses of this compound?

- Methodological Answer : Contradictions arise from competing side reactions (e.g., over-reduction in catalytic hydrogenation) vs. enzymatic specificity. Systematic analysis includes:

- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation.

- Byproduct Identification : GC-MS identifies impurities (e.g., deoxygenated derivatives).

- Catalyst Optimization : Adjust Pd ligand ratios (e.g., PPh3 vs. BINAP) to suppress β-hydride elimination .

Q. How does the geminal dimethyl group in this compound influence its conformational stability in solution?

- Methodological Answer : The 5,5-dimethyl group imposes a chair-like tetrahydrofuran ring conformation, reducing ring puckering. Variable-temperature NMR (VT-NMR) in CDCl3 (25°C to −60°C) shows coalescence temperatures for axial-equatorial proton exchange >−40°C, confirming restricted mobility. X-ray crystallography further validates the locked conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.